molecular formula C10H13ClN4O B1452809 [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 1235441-33-4

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No. B1452809
CAS RN: 1235441-33-4
M. Wt: 240.69 g/mol
InChI Key: GOWGCNTVENIVHT-UHFFFAOYSA-N
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Description

“[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1235441-33-4 . It has a molecular weight of 240.69 . The compound is a versatile material used in scientific research. Its unique structure enables diverse applications, ranging from drug development to catalysis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N4O.ClH/c1-15-10-4-2-3-9 (5-10)14-7-8 (6-11)12-13-14;/h2-5,7H,6,11H2,1H3;1H . This indicates that the compound contains a 1,2,3-triazole ring attached to a methoxyphenyl group and a methanamine group.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Modulation of Store-Operated Calcium Entry (SOCE)

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: has been identified as a potential modulator of SOCE, which is crucial for cellular functions such as proliferation, differentiation, apoptosis, and gene expression . The compound’s ability to influence calcium influx through SOCE channels can be harnessed for probing assays in research focused on calcium signaling pathways.

Anticancer Activity

Indole derivatives, which share structural similarities with the compound , have shown promise in anticancer research . The compound’s potential to bind with high affinity to multiple receptors could be explored for developing new therapeutic agents targeting cancer cells.

Antiviral Properties

The structural framework of indole, which is part of the compound’s structure, has been associated with antiviral activities . This suggests that [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride could be synthesized into derivatives that may serve as potent antiviral agents.

Anti-inflammatory Applications

Indole derivatives are known for their anti-inflammatory properties . Research into the anti-inflammatory applications of this compound could lead to the development of new medications for treating inflammatory diseases.

Antimicrobial Activity

The indole core is often associated with antimicrobial activity . Further research could explore the efficacy of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride as an antimicrobial agent.

Chemical Synthesis and Drug Design

The compound’s structure makes it a valuable scaffold for chemical synthesis and drug design . Its versatility could be utilized in creating a variety of pharmacologically active molecules.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[1-(3-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.ClH/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWGCNTVENIVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

CAS RN

1235441-33-4
Record name [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
Reactant of Route 6
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

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